diethyl 4-(1-ethyl-1H-benzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines elements of benzodiazole and dihydropyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole moiety, followed by the formation of the dihydropyridine ring. Key steps include:
Formation of Benzodiazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Dihydropyridine: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the benzodiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the specific substitution but often involve halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethyl-4-{[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamoyl}-1H-pyrrole-2-carboxylate
- 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole
- 3,5-dimethyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]aniline
Uniqueness
What sets 3,5-diethyl 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of benzodiazole and dihydropyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C22H27N3O4 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
diethyl 4-(1-ethylbenzimidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27N3O4/c1-6-25-16-12-10-9-11-15(16)24-20(25)19-17(21(26)28-7-2)13(4)23-14(5)18(19)22(27)29-8-3/h9-12,19,23H,6-8H2,1-5H3 |
InChI Key |
CMGYDEROQSZTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC |
Origin of Product |
United States |
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